molecular formula C11H17N3O4 B14632476 1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol CAS No. 54127-41-2

1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol

Katalognummer: B14632476
CAS-Nummer: 54127-41-2
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: BGCZJHNIOOHRFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol is a chemical compound with the molecular formula C8H11N3O4 and a molecular weight of 213.19 g/mol . This compound is characterized by the presence of a nitropyridine group and an isopropylamino group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol typically involves the reaction of 2-nitropyridine with an appropriate propanol derivative under controlled conditions. The reaction mechanism often includes steps such as nitration, reduction, and substitution to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The nitropyridine group can participate in redox reactions, while the isopropylamino group can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects .

Eigenschaften

CAS-Nummer

54127-41-2

Molekularformel

C11H17N3O4

Molekulargewicht

255.27 g/mol

IUPAC-Name

1-(2-nitropyridin-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C11H17N3O4/c1-8(2)13-6-9(15)7-18-10-4-3-5-12-11(10)14(16)17/h3-5,8-9,13,15H,6-7H2,1-2H3

InChI-Schlüssel

BGCZJHNIOOHRFB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC(COC1=C(N=CC=C1)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.